3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride is a synthetic compound that belongs to the class of organohalogen compounds and carbonyl compounds. It is known for its potential pharmacological applications, particularly as a kappa-opioid receptor agonist, which suggests its relevance in pain management and other therapeutic areas. The compound is characterized by its complex structure, which includes multiple functional groups and a distinct arrangement of atoms.
This compound is classified under several categories:
The synthesis of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride is . The structure features:
The compound exhibits a molecular weight of approximately 373.76 g/mol. Its structural complexity contributes to its unique pharmacological properties.
The chemical behavior of this compound can be explored through various reactions:
These reactions are typically studied under controlled laboratory conditions, utilizing solvents such as dichloromethane or ethanol, depending on the desired outcome.
As a kappa-opioid receptor agonist, 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride interacts with specific receptors in the central nervous system to modulate pain perception and emotional responses. The mechanism involves:
Studies indicate that compounds with similar structures exhibit varying degrees of affinity for opioid receptors, influencing their therapeutic efficacy.
Relevant data indicate that careful handling is required due to its chemical nature and potential biological activity .
3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride has several applications in scientific research:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, providing insights into novel therapeutic strategies.
The compound 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride emerged from systematic pharmaceutical research during the 1970s–1980s aimed at discovering non-addictive analgesics. The Upjohn Company (Kalamazoo, Michigan, United States) pioneered this research, synthesizing and patenting a series of N-substituted benzamide and acetamide derivatives targeting opioid receptors with improved selectivity profiles [5] [7]. This compound family—colloquially termed "U-drugs" after Upjohn—was designed to explore structure-activity relationships (SAR) governing opioid receptor subtype affinity (mu, kappa, delta) and functional activity (agonist vs. antagonist) [5].
United States Patent US4102885A (assigned to Upjohn in 1978) explicitly claimed the chemical scaffold of trans-N-[2-(N-pyrrolidinyl)cyclohexyl]benzamides, including variations with halogenated aromatic rings and N-alkyl substitutions [5]. The patents disclosed synthesis routes, preliminary pharmacological screening (e.g., rodent antinociception assays), and stereochemical considerations, noting significantly higher potency for the (−)-(1S,2S) enantiomers compared to other stereoisomers or racemic mixtures [5] [7]. This work occurred alongside broader academic debates about patenting biomedical discoveries, driven by policy shifts like the Bayh-Dole Act (1980), which incentivized universities and corporations to protect intellectual property arising from federally funded research [3] [6].
Table 1: Key Upjohn Company (U-drug) Analgesic Candidates from 1970s–1980s Patents
Compound Code | Chemical Name | Primary Receptor Target | Reported Potency vs. Morphine |
---|---|---|---|
U-47700 | 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide | Mu-opioid (MOR) | ~8x |
U-50488 | trans-2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide | Kappa-opioid (KOR) | ~50x (KOR selective) |
Target Compound | 3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | Undisclosed (presumed MOR/KOR) | Not publicly reported |
Decades after their initial pharmaceutical development, Upjohn's benzamide derivatives resurfaced as constituents of the illicit novel synthetic opioid market. This emergence accelerated after 2010, driven by online vendor proliferation, Chinese chemical manufacturing, and efforts to circumvent controlled substance regulations [4] [5] [7]. U-47700 (a structural analog of the target compound) became a dominant non-fentanyl novel synthetic opioid between 2015–2017. Its prominence triggered the synthesis and distribution of closely related analogs, including 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride, marketed as "legal" alternatives following U-47700's international scheduling in 2017 [4] [5].
These compounds appeared in diverse forms: pure powders, counterfeit pharmaceutical tablets (e.g., fake "oxycodone"), and heroin adulterants. Their presence was documented through law enforcement seizures (e.g., United States Drug Enforcement Administration reports), toxicological analysis of overdose cases, and discussions on illicit drug user forums [4] [7]. The European Monitoring Centre for Drugs and Drug Addiction and United Nations Office on Drugs and Crime early warning systems tracked their rapid geographic spread, noting detection in North America, Europe, and Asia [4] [5]. This phase represented a shift from pharmaceutical research to illicit manufacture, exploiting published chemical literature and patents for recreational synthesis [5] [7].
Table 2: Emergence Timeline of U-Drug Analogs in Illicit Markets
Time Period | Event | Key Compounds | Primary Sources |
---|---|---|---|
2015–2016 | Initial novel synthetic opioid surge beyond fentanyls | U-47700, AH-7921 (Allen & Hanburys Ltd derivative) | Online vendor sites, user fora |
2017 | International control of U-47700 (China, UN) | Proliferation of analogs (e.g., U-48800, U-49900, target compound derivatives) | Seizure data, toxicology reports [5] |
2018–2019 | Structural diversification to evade controls | Isomers and halogen-substituted variants of core benzamide scaffold | Early warning system alerts [4] |
Although 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide hydrochloride itself was not the most pharmacologically significant compound in Upjohn's portfolio, its structural framework was instrumental in developing selective kappa-opioid receptor agonists. SAR studies on the N-substituted trans-2-aminocyclohexylbenzamides revealed that subtle modifications dramatically altered receptor selectivity [5] [7]:
This research culminated in U-50488 (trans-(1S,2S)-2-(3,4-dichlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride), a highly selective kappa-opioid receptor agonist devoid of significant mu-opioid receptor activity. U-50488 became a critical research tool in neuroscience, enabling the study of kappa-opioid receptor physiology, analgesia without mu-associated respiratory depression (though dysphoria remained an issue), and potential addiction pathways [5] [7]. The target compound, sharing the core trans-N-[2-(pyrrolidinyl)cyclohexyl]benzamide structure but differing in its N-methylbenzamide (vs. acetamide) linker and specific stereochemistry, represented an intermediate in this SAR exploration. Modern in vitro studies using cloned human receptors confirm these historical findings, showing high mu-opioid receptor binding affinity (Ki = 18–57 nM) and selectivity over delta and kappa receptors for U-47700-like benzamides [7].
Figure 1: Structural Evolution from Core Benzamide Scaffold to Selective Kappa Agonist
Core Scaffold: trans-N-[2-(Dimethylamino/pyrrolidinyl)cyclohexyl]-N-methylbenzamide/acetamide │ ├──> **U-47700** (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) → Potent MOR agonist │ └──> **Modification 1**: Replace -N(CH₃)₂ with pyrrolidinyl → **Intermediate analogs (e.g., target compound)** │ └──> **Modification 2**: Replace benzamide (-CONH-) linker with acetamide (-CH₂CONH-) → **U-50488** (Potent KOR agonist)
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0